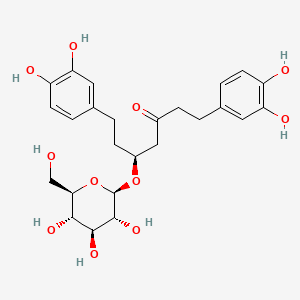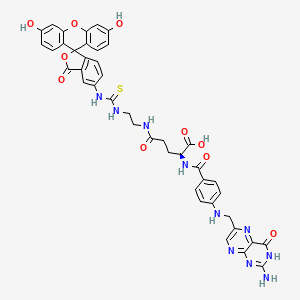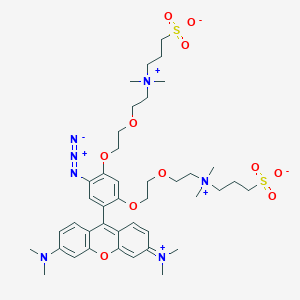
CalFluor 555 Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CalFluor 555 Azide is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes. It is water-soluble and its excitation band is a good match for the 532 nm or 555 nm laser lines .
Vorbereitungsmethoden
CalFluor 555 Azide is synthesized through a series of chemical reactions involving azide and alkyne groups. The preparation method for in vivo applications involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300 and Tween 80, and finally adding double-distilled water . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
CalFluor 555 Azide undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-free click reactions. These reactions are used to attach the azide group to various biomolecules. Common reagents include copper sulfate and sodium ascorbate for CuAAC reactions. The major product formed is a triazole ring, which is highly stable and fluorescent .
Wissenschaftliche Forschungsanwendungen
CalFluor 555 Azide is widely used in scientific research for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins. It is particularly useful in imaging the intracellular environment, tissues of living organisms, and visualizing biomolecules in vivo under no-wash conditions. This compound has been used in studies involving developing zebrafish and mouse brain tissue slices .
Wirkmechanismus
The mechanism of action of CalFluor 555 Azide involves its activation through click chemistry reactions. The azide group reacts with alkynes to form a stable triazole ring, which is fluorescent. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The molecular targets include various biomolecules that have been metabolically labeled with alkynes .
Vergleich Mit ähnlichen Verbindungen
CalFluor 555 Azide is similar to other fluorogenic azide probes such as Alexa Fluor 555, CF 555, DyLight 549, and Cy3 Dye. These compounds also undergo click reactions and are used for similar applications in biomolecule labeling and imaging. this compound is unique in its ability to provide sensitive visualization under no-wash conditions, reducing background signal and non-specific binding .
Eigenschaften
Molekularformel |
C41H60N7O11S2+ |
|---|---|
Molekulargewicht |
891.1 g/mol |
IUPAC-Name |
3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C41H60N7O11S2/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51/h11-14,27-30H,9-10,15-26H2,1-8H3/q+1 |
InChI-Schlüssel |
YSYLJQBBTLEFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


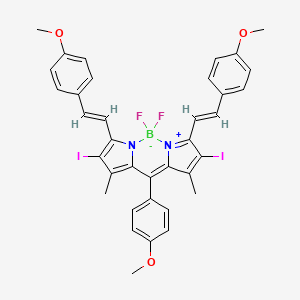
![N-[6-[(3R,5R)-3,5-dimethylpiperidin-1-yl]pyridin-3-yl]-2-methyl-7-(2-morpholin-4-ylethoxy)-4-oxo-3H-quinazoline-6-sulfonamide](/img/structure/B12371826.png)
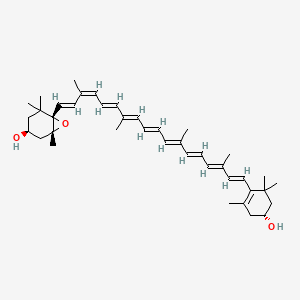
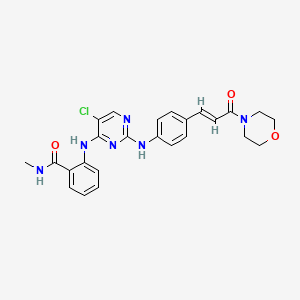
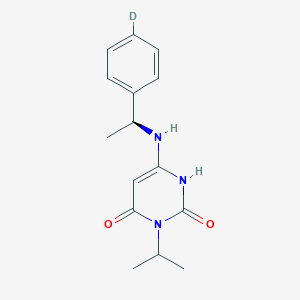
![tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B12371844.png)



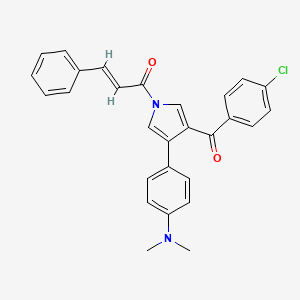
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
